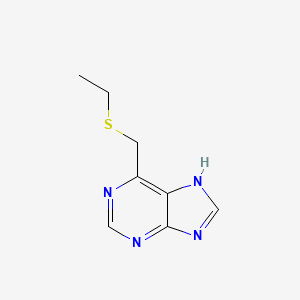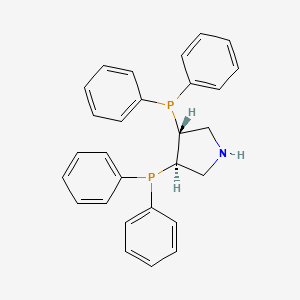
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a dichlorophenylthio group, an isopropyl group, and an imidazole ring, making it a subject of interest for various chemical reactions and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors such as glyoxal, ammonia, and formaldehyde.
Introduction of the Dichlorophenylthio Group: This step involves the nucleophilic substitution reaction where a dichlorophenylthio group is introduced to the imidazole ring using reagents like 3,5-dichlorothiophenol.
Addition of the Isopropyl and n-Propyl Groups: Alkylation reactions are employed to introduce the isopropyl and n-propyl groups to the imidazole ring.
Carbamoylation: The final step involves the addition of a carbamoyloxymethyl group through a reaction with isocyanate derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dichlorophenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the dichlorophenylthio group, leading to the formation of reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the carbamoyloxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with enzymes and proteins. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It has shown promise as an antiviral agent, particularly against HIV-1, due to its ability to inhibit reverse transcriptase .
Industry
Industrially, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.
Wirkmechanismus
The mechanism of action of 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of its antiviral activity, the compound inhibits the reverse transcriptase enzyme, preventing the replication of viral RNA into DNA . This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Capravirine: Another imidazole derivative with antiviral properties.
Efavirenz: A non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor.
Uniqueness
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenylthio group, in particular, enhances its binding affinity to target enzymes, making it more effective in its antiviral action compared to similar compounds .
Eigenschaften
CAS-Nummer |
178979-41-4 |
|---|---|
Molekularformel |
C17H21Cl2N3O2S |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-propylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C17H21Cl2N3O2S/c1-4-5-22-14(9-24-17(20)23)21-15(10(2)3)16(22)25-13-7-11(18)6-12(19)8-13/h6-8,10H,4-5,9H2,1-3H3,(H2,20,23) |
InChI-Schlüssel |
GHYAMSKPXPDTTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=NC(=C1SC2=CC(=CC(=C2)Cl)Cl)C(C)C)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


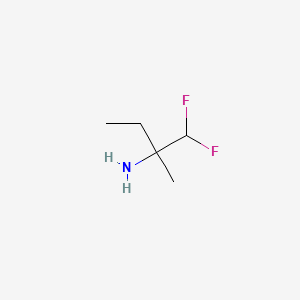

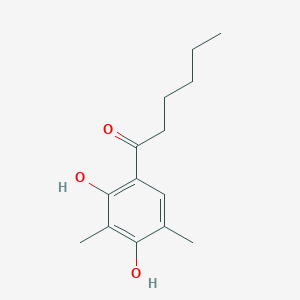

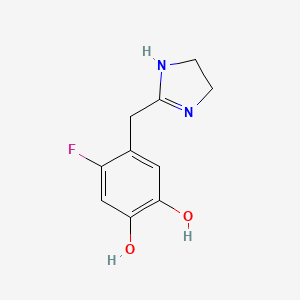
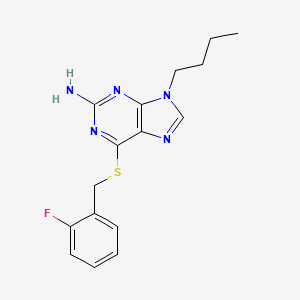
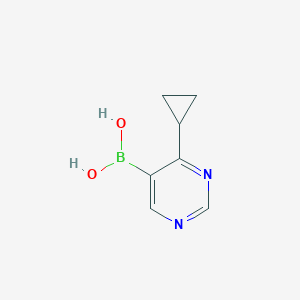
![2-Methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride](/img/structure/B12935885.png)
![{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile](/img/structure/B12935911.png)
![Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B12935913.png)
![Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-](/img/structure/B12935916.png)
